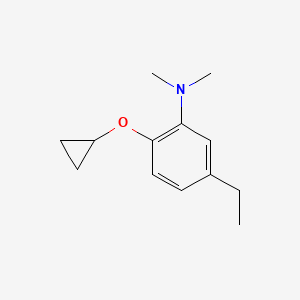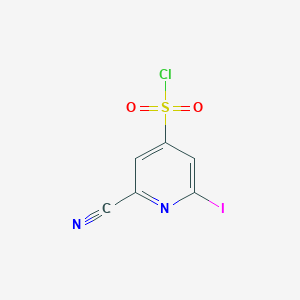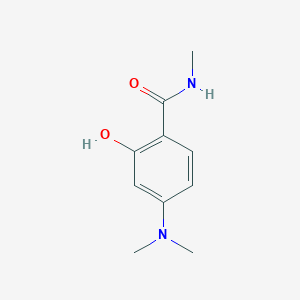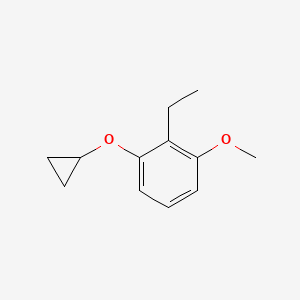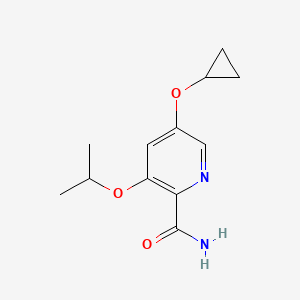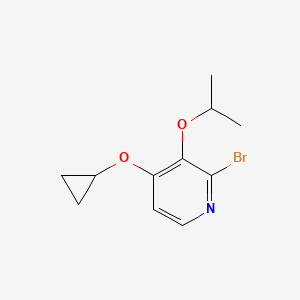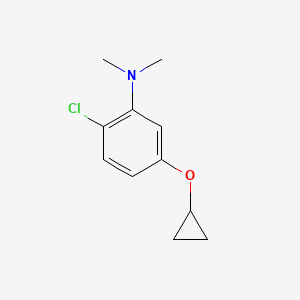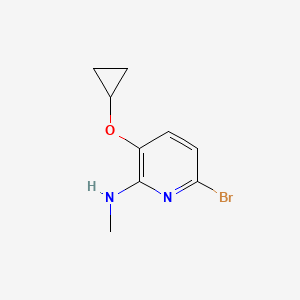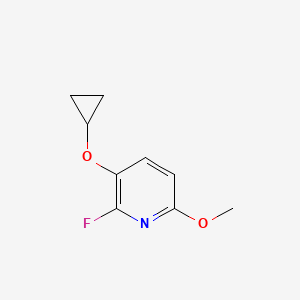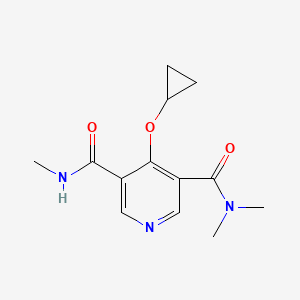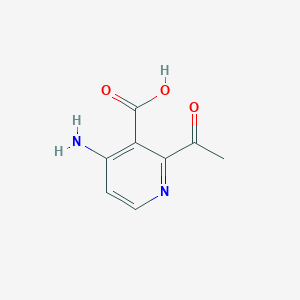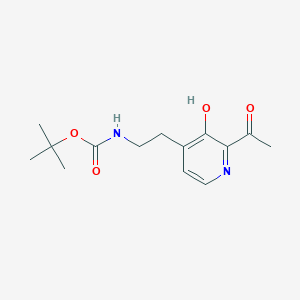
Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate is an organic compound with the molecular formula C14H20N2O4 It is a derivative of pyridine and is characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyridinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate typically involves the reaction of 2-acetyl-3-hydroxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-acetyl-3-pyridone derivatives.
Reduction: Formation of 2-(2-hydroxyethyl)-3-hydroxypyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
- Tert-butyl (2-piperidin-3-ylethyl)carbamate
- Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
Uniqueness
Tert-butyl 2-(2-acetyl-3-hydroxypyridin-4-YL)ethylcarbamate is unique due to the presence of both acetyl and hydroxypyridinyl groups, which confer distinct chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with biological molecules, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H20N2O4 |
|---|---|
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-acetyl-3-hydroxypyridin-4-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-9(17)11-12(18)10(5-7-15-11)6-8-16-13(19)20-14(2,3)4/h5,7,18H,6,8H2,1-4H3,(H,16,19) |
Clave InChI |
BJWABEFXNQZHKE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=CC(=C1O)CCNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



